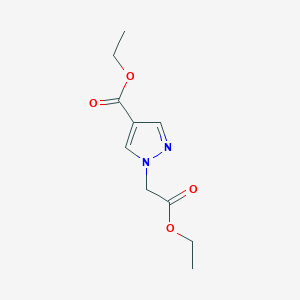

Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate

Description

Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate is a pyrazole derivative characterized by an ethoxycarbonyl group at the 4-position of the pyrazole ring and an acetate ester substituent at the 1-position. Pyrazole derivatives are widely studied for their structural versatility and biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The synthesis of such compounds typically involves multi-step reactions, such as cyclization of β-ketoesters with hydrazines or their derivatives, followed by functionalization via alkylation or condensation .

These compounds are synthesized via cyclization of ethyl acetoacetate derivatives with hydrazine hydrate, followed by alkylation with ethyl bromoacetate .

Properties

CAS No. |

154012-19-8 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)7-12-6-8(5-11-12)10(14)16-4-2/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

YFSXQQYDUYROPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Condensation of Alkyl (Ethoxymethylene)cyanoacetate with Hydrazines

A key synthetic route involves the reaction of alkyl (ethoxymethylene)cyanoacetate with hydrazine derivatives to form substituted pyrazoles. For instance, reacting ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol solvent (preferably ethanol) at elevated temperatures (70–110°C) yields 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole intermediates. This step is typically conducted with stirring over 1–2 hours until completion is confirmed by thin-layer chromatography. The alkyl and alkoxy groups in the reactants are preferably ethyl and ethoxy, respectively, to align with the target compound's structure. The process tolerates some water content (up to 30 wt%) due to the aqueous hydrazine solution.

This method avoids multiple isolations and uses less toxic solvents compared to prior art, improving safety and scalability.

Esterification and Functional Group Transformations

Following pyrazole ring formation, esterification and further functionalization are performed. Ethyl 3-hydroxy-1-alkylpyrazole-4-carboxylates can be hydrolyzed to their corresponding acids, then treated with ethyl chloroformate and potassium carbonate to form mixed anhydride intermediates. These intermediates react with amines to yield carboxamides, which can be further modified by O-sulfonylation to introduce sulfonyloxy groups on the pyrazole ring. Although this sequence relates to pyrazole carboxamides, similar esterification strategies apply to ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate synthesis, particularly in controlling substitution patterns and purity.

Microwave-Assisted and Continuous Flow Synthesis

Recent advances include microwave-assisted and continuous flow multistep synthesis methods for pyrazole derivatives. These approaches significantly reduce reaction times from days to minutes and improve yields. Typical protocols start with cyclocondensation between hydrazines and 1,3-dicarbonyl compounds under acidic conditions to form substituted pyrazoles. Subsequent catalytic hydrogenation and amide coupling steps enable diversification. Although specific to pyrazole carboxanilides, these strategies demonstrate potential for efficient preparation of this compound analogs.

Comparative Data Table of Preparation Methods

Full Research Findings and Notes

The reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine derivatives is a cornerstone for pyrazole synthesis, providing a direct route to this compound and related compounds with minimal purification steps.

Esterification and amide coupling reactions are commonly employed for further functionalization, often using ethyl chloroformate and potassium carbonate to generate reactive intermediates that facilitate substitution at the pyrazole ring.

Modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages in reducing reaction times and improving reproducibility, which are critical for scale-up and industrial applications.

Avoidance of chlorinated solvents and multiple recrystallizations enhances the environmental and operational safety profile of these synthetic routes.

Scientific Research Applications

Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate and related compounds:

*Calculated based on molecular formulas.

Key Observations:

Positional Isomerism : this compound differs from ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate in the placement of the ethoxycarbonyl group (C4 vs. C5). This positional variation can significantly alter electronic properties and biological interactions .

Functional Group Diversity: The presence of azido or cyano groups (e.g., in ) introduces reactivity suitable for click chemistry, whereas chloro and methyl groups (e.g., in ) enhance lipophilicity and antibacterial activity .

Efficiency and Scalability:

- The synthesis of ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate requires aryl aldehydes and multi-step purification, limiting scalability compared to the two-step method for ethyl 4-[(ethoxycarbonyl)oxy] derivatives .

- The use of ethyl bromoacetate in alkylation (as in ) provides high yields (>90%) but may require rigorous temperature control.

Biological Activity

Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting compound features an ethoxycarbonyl group that enhances its biological activity.

Key Structural Features:

- Pyrazole Ring : A five-membered ring structure that is crucial for the biological activity.

- Ethoxycarbonyl Group : This substituent is known to influence lipophilicity and solubility, affecting the compound's pharmacokinetics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. These compounds have been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer progression, such as:

- Topoisomerase II

- EGFR

- VEGFR

Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound and related compounds.

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| MDA-MB-231 | 10 | 5.2 |

| HepG2 | 10 | 3.7 |

| Colorectal Cancer | 10 | 6.5 |

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which is crucial in inflammatory responses.

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of this compound against HepG2 cells, researchers observed a significant reduction in cell viability at concentrations as low as 3.7 µM. This study utilized an MTT assay to determine cytotoxicity and demonstrated that structural modifications could enhance potency.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the compound's ability to modulate NF-kB signaling pathways in LPS-induced inflammation models. The results indicated that treatment with this compound led to a dose-dependent decrease in NF-kB activation, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.